molecular formula C11H27O5PSi B1175633 MERCURY ACETYLIDE (HG2C2) CAS No. 15501-41-4

MERCURY ACETYLIDE (HG2C2)

Cat. No.: B1175633
CAS No.: 15501-41-4
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Description

Mercury acetylide (Hg₂C₂) is a highly reactive and explosive inorganic compound formed by the interaction of acetylene (C₂H₂) with mercury or its salts. It is classified as a metal acetylide, characterized by the presence of the acetylide ion (C₂²⁻) bound to mercury ions. Key properties include:

  • Chemical Formula: Hg₂C₂ (commonly; alternate representations may exist depending on mercury's oxidation state) .
  • Molecular Weight: ~225.62 g/mol .
  • Hazards: Extremely shock- and heat-sensitive; decomposes to release toxic mercury fumes .
  • Regulatory Status: Forbidden for transport under DOT regulations due to its instability .

Properties

CAS No.

15501-41-4

Molecular Formula

C11H27O5PSi

Origin of Product

United States

Comparison with Similar Compounds

Research and Regulatory Considerations

  • Synthesis Challenges : Hg₂C₂ formation requires stringent control to prevent accidental ignition, unlike simpler mercury salts like HgCl₂ .
  • Environmental Impact : Mercury release from Hg₂C₂ decomposition contributes to long-term ecological contamination, a concern less prominent with Ag/Cu acetylides .
  • Global Regulations : Hg₂C₂ is prohibited under DOT, while other acetylides face varying restrictions based on regional explosive laws .

Q & A

Q. What are the established synthesis protocols for Mercury Acetylide (Hg₂C₂), and how can reproducibility be ensured?

Methodological Answer: Synthesis of Hg₂C₂ typically involves reacting mercury salts with acetylene gas under controlled conditions. To ensure reproducibility:

  • Precision in Reactant Ratios: Use stoichiometric calculations based on mercury’s oxidation state (e.g., Hg⁺ in acetylides) and acetylene’s triple bond reactivity. Mercury(I) compounds (e.g., Hg₂Cl₂) often require reducing agents, which may influence side reactions .
  • Environmental Controls: Conduct reactions in inert atmospheres (e.g., nitrogen) to prevent oxidation or moisture interference, as acetylides are highly reactive .
  • Validation: Characterize products via X-ray diffraction (XRD) and compare with literature crystal structures. For example, analogous mercury compounds like Hg₂Cl₂ exhibit distinct lattice parameters .

Q. What spectroscopic techniques are most effective for characterizing Hg₂C₂, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • Raman Spectroscopy: The C≡C stretching vibration (~2100 cm⁻¹) is a critical marker for acetylide formation. Compare with reference spectra of related compounds (e.g., Hg₂I₂ or Hg₂(SCN)₂) to confirm bonding .
  • Mass Spectrometry (MS): Use electron ionization to detect molecular ions (e.g., Hg₂C₂⁺) and fragmentation patterns. Mercury’s isotopic signature (e.g., ²⁰²Hg, ¹⁹⁹Hg) aids in peak assignment .
  • Thermogravimetric Analysis (TGA): Monitor decomposition temperatures to assess stability. Hg₂C₂ may decompose exothermically, similar to Hg₂SO₄ (~200–300°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., ΔHf, solubility) of Hg₂C₂ across studies?

Methodological Answer:

  • Systematic Literature Review: Apply the screening process from : exclude non-peer-reviewed sources, prioritize studies with detailed experimental protocols, and use VOSviewer to map conflicting data trends .
  • Error Source Analysis: Compare synthesis conditions (e.g., purity of Hg precursors, reaction pH). For example, Hg₂C₂ solubility discrepancies may arise from unaccounted hydrolysis products (e.g., HgO) .
  • Replication Studies: Reproduce key experiments under standardized conditions. Use high-purity reagents and report uncertainties in calorimetric measurements (e.g., ±5 kJ/mol for ΔHf) .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in Hg₂C₂ toxicity studies while controlling for multiple comparisons?

Methodological Answer:

  • False Discovery Rate (FDR) Control: Apply the Benjamini-Hochberg procedure to adjust p-values in high-throughput assays (e.g., gene expression changes). This reduces Type I errors without overly compromising statistical power .
  • Dose-Response Modeling: Use nonlinear regression (e.g., Hill equation) to estimate EC₅₀ values. Validate models with bootstrap resampling to assess confidence intervals .
  • Subgroup Analysis: Predefine subgroups (e.g., cell types, exposure durations) to avoid data dredging. Follow guidelines in for transparent reporting .

Experimental Design & Data Analysis

Q. How should researchers design experiments to investigate Hg₂C₂’s reactivity with common ligands (e.g., halides, amines)?

Methodological Answer:

  • Competitive Binding Assays: Titrate Hg₂C₂ with ligands (e.g., Cl⁻, NH₃) and monitor displacement via UV-Vis spectroscopy. For example, Hg²⁺-ligand complexes exhibit distinct absorbance peaks (e.g., 250–300 nm) .
  • Kinetic Studies: Use stopped-flow techniques to measure reaction rates. Compare with Hg₂Cl₂ ammoniation kinetics, which follow second-order rate laws .
  • Control Experiments: Include mercury-free controls to distinguish acetylide-specific reactivity from general Hg²⁺ behavior .

Q. What strategies mitigate risks when handling Hg₂C₂, given its potential instability and toxicity?

Methodological Answer:

  • Containment: Use gloveboxes for synthesis and handling. Mercury vapor detectors (e.g., gold-film analyzers) should monitor airborne levels (<0.05 mg/m³, OSHA limit) .
  • Waste Management: Precipitate mercury waste as HgS (Ksp = 1.6×10⁻⁵²) using Na₂S, ensuring compliance with EPA toxicity guidelines .
  • Emergency Protocols: Stock chelators (e.g., dimercaptosuccinic acid) for acute exposure, as Hg²⁺ binds sulfhydryl groups, disrupting enzyme function .

Data Reporting & Reproducibility

Q. How can researchers structure manuscripts to ensure clarity and reproducibility in Hg₂C₂ studies?

Methodological Answer:

  • Methods Section: Detail synthetic steps, including reaction times, temperatures, and purification methods (e.g., sublimation for HgCl₂ ). Reference analogous protocols for mercury(I) compounds .
  • Data Availability: Deposit crystallographic data (e.g., CIF files) in repositories like the Cambridge Structural Database. Share raw spectral data via supplementary materials .
  • Ethical Compliance: Disclose funding sources, conflicts of interest, and safety approvals per guidelines in .

Q. Table 1: Key Analytical Signatures for Hg₂C₂ and Related Compounds

CompoundRaman (C≡C stretch, cm⁻¹)XRD Peaks (Å)Decomposition Temp (°C)
Hg₂C₂~21003.15 (d-spacing)150–200 (estimated)
Hg₂Cl₂N/A3.50, 2.80302
Hg₂(SCN)₂~20604.10, 3.30165

Data synthesized from , and 16. Estimated values for Hg₂C₂ are extrapolated from analogous compounds.

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